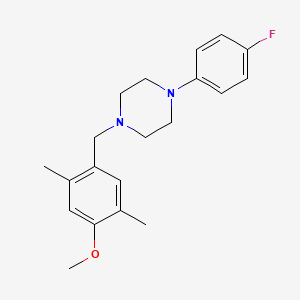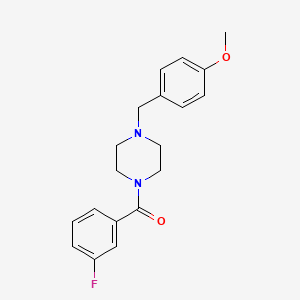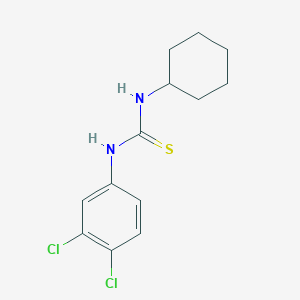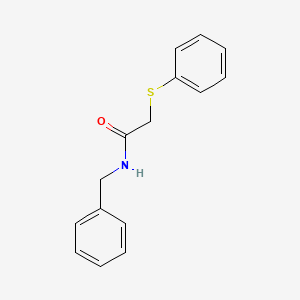![molecular formula C21H14O5 B5760193 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B5760193.png)
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, also known as apigenin-7-methoxy-3-benzoate, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues and organs.
Mecanismo De Acción
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to possess antioxidant properties and can scavenge free radicals that can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand how it exerts its biological effects.
Métodos De Síntesis
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate can be achieved through several methods. One of the most commonly used methods involves the condensation of 3-methoxybenzoic acid with apigenin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with benzoic acid to yield 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate.
Propiedades
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRDFFFYCMIRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)